

Comparative Analysis of Ethyl 5-hydroxydecanoate Alternatives in Fragrance Formulations

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Compound of Interest

Compound Name: Ethyl 5-hydroxydecanoate

Cat. No.: B1671634

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For researchers, scientists, and professionals in the field of fragrance chemistry and drug development, the selection of appropriate aroma compounds is paramount to achieving desired scent profiles and product performance. **Ethyl 5-hydroxydecanoate**, known for its sweet, fatty, and peach-like aroma, is a valuable component in many fragrance formulations.^{[1][2][3][4]} This guide provides a comparative analysis of viable alternatives, offering quantitative performance data, detailed experimental protocols for evaluation, and a visualization of the underlying sensory mechanisms.

The primary alternatives explored in this guide include a selection of lactones and jasmine-like compounds, chosen for their overlapping and complementary olfactory characteristics:

- **Gamma-Decalactone:** Known for its intense fruity aroma with prominent ripe peach and apricot notes, complemented by creamy and coconut-like facets.
- **Delta-Decalactone:** Offers a creamy, coconut-like profile with milky and buttery nuances.^[5]
- **Massoia Lactone:** Characterized by a sweet, creamy, coconut-like aroma.^[6]
- **Methyl Dihydrojasmonate (Hedione):** A classic fragrance ingredient with a transparent, floral, jasmine note and a citrus freshness.

- Dihydrojasnone: Possesses a floral, jasmine-like scent with fresh, herbaceous, and fruity undertones.^[7]

Quantitative Performance Data

The following table summarizes the key physicochemical and olfactory properties of **Ethyl 5-hydroxydecanoate** and its alternatives. This data is essential for formulators to predict the behavior and performance of these ingredients in various applications.

Property	Ethyl 5-hydroxydecanoate	Gamma-Decalactone	Delta-Decalactone	Massoia Lactone	Methyl Dihydrojasmonate (Hedione)	Dihydrojasmonone
CAS Number	75587-06-3[1][2][3]	706-14-9	705-86-2[5]	54814-64-1[6]	24851-98-7	1128-08-1[7]
Molecular Formula	C ₁₂ H ₂₄ O ₃ [1][5]	C ₁₀ H ₁₈ O ₂	C ₁₀ H ₁₈ O ₂ [5]	C ₁₀ H ₁₆ O ₂ [8]	C ₁₃ H ₂₂ O ₃	C ₁₁ H ₁₈ O[7]
Molecular Weight (g/mol)	216.32[1][5]	170.25	170.25[5]	168.24[8]	226.31	166.26[7]
Odor Profile	Sweet, fatty, peach[1][2][3][4]	Fruity, peach, creamy, coconut	Creamy, coconut, milky, buttery[5]	Sweet, creamy, coconut[6]	Floral, jasmine, citrus	Floral, jasmine, fruity, herbal[7]
Odor Threshold (ppb)	Data not available	~11	~100[5]	~10 (in grape must)[9]	~15[10]	Data not available
Vapor Pressure (mmHg @ 20°C)	~0.000075[5]	Data not available	Data not available	Data not available	Data not available	~0.01[10][11]
Stability on Blotter (hours)	Data not available	~256[12]	~336[13]	Data not available	Data not available	~40
Solubility	Soluble in alcohol, very slightly soluble in water[1]	Data not available	Soluble in alcohol and non-polar solvents	Soluble in alcohol and fat, insoluble in water	Soluble in alcohol, very slightly soluble in water[11]	Soluble in alcohol, very slightly soluble in water[11]

Stability	Stable at neutral pH[5]	Data not available	Tends to polymerize over time[5]	Not recommended for use in fragrance formulations by IFRA due to sensitization potential[8]	Stable in a pH range of 5.5 - 7.0	Good stability in various media[10] [11]
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Experimental Protocols

To ensure objective and reproducible evaluation of fragrance ingredients, standardized experimental protocols are crucial. The following sections detail the methodologies for key experiments.

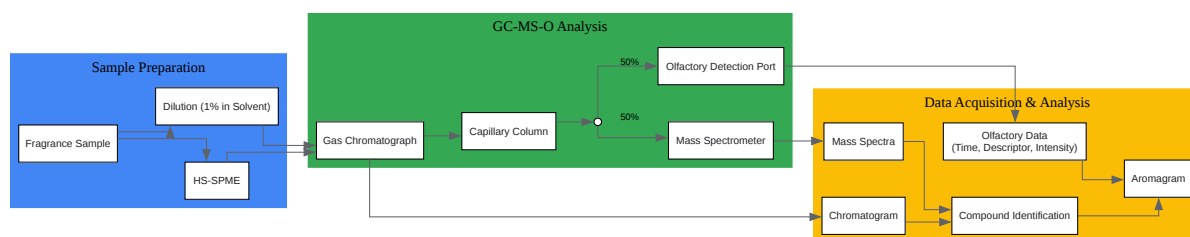
Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To separate and identify the individual volatile compounds in a fragrance mixture and to characterize their respective odors.

Methodology:

- Sample Preparation:
 - Prepare a 1% solution of the fragrance ingredient in a suitable solvent (e.g., ethanol or diethyl phthalate).
 - For complex fragrance mixtures, perform a headspace solid-phase microextraction (HS-SPME) to capture the volatile components.
- Instrumentation:
 - Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness) is typically used for fragrance analysis.
- GC-MS-O Conditions:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program: Start at 50°C (hold for 2 min), ramp up to 250°C at a rate of 5°C/min, and hold for 10 min.
 - Effluent Split: The column effluent is split (e.g., 1:1 ratio) between the MS detector and the ODP.
 - ODP: The transfer line to the ODP is heated (e.g., 250°C) to prevent condensation. Humidified air is mixed with the effluent at the ODP to prevent nasal dehydration of the assessor.
 - MS Detector: Operated in electron ionization (EI) mode (70 eV) with a scan range of m/z 40-400.
- Olfactory Assessment:
 - A trained sensory panelist sniffs the effluent from the ODP throughout the GC run.
 - The panelist records the retention time, odor descriptor, and intensity of each perceived aroma.
- Data Analysis:
 - The mass spectra of the odor-active compounds are compared with a spectral library (e.g., NIST) for identification.
 - The olfactory data is correlated with the chromatographic peaks to create an aromagram, which provides a comprehensive profile of the odor-active compounds in the sample.



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Gas Chromatography-Olfactometry (GC-O) Experimental Workflow

Sensory Evaluation of Fragrance Substantivity on Fabric

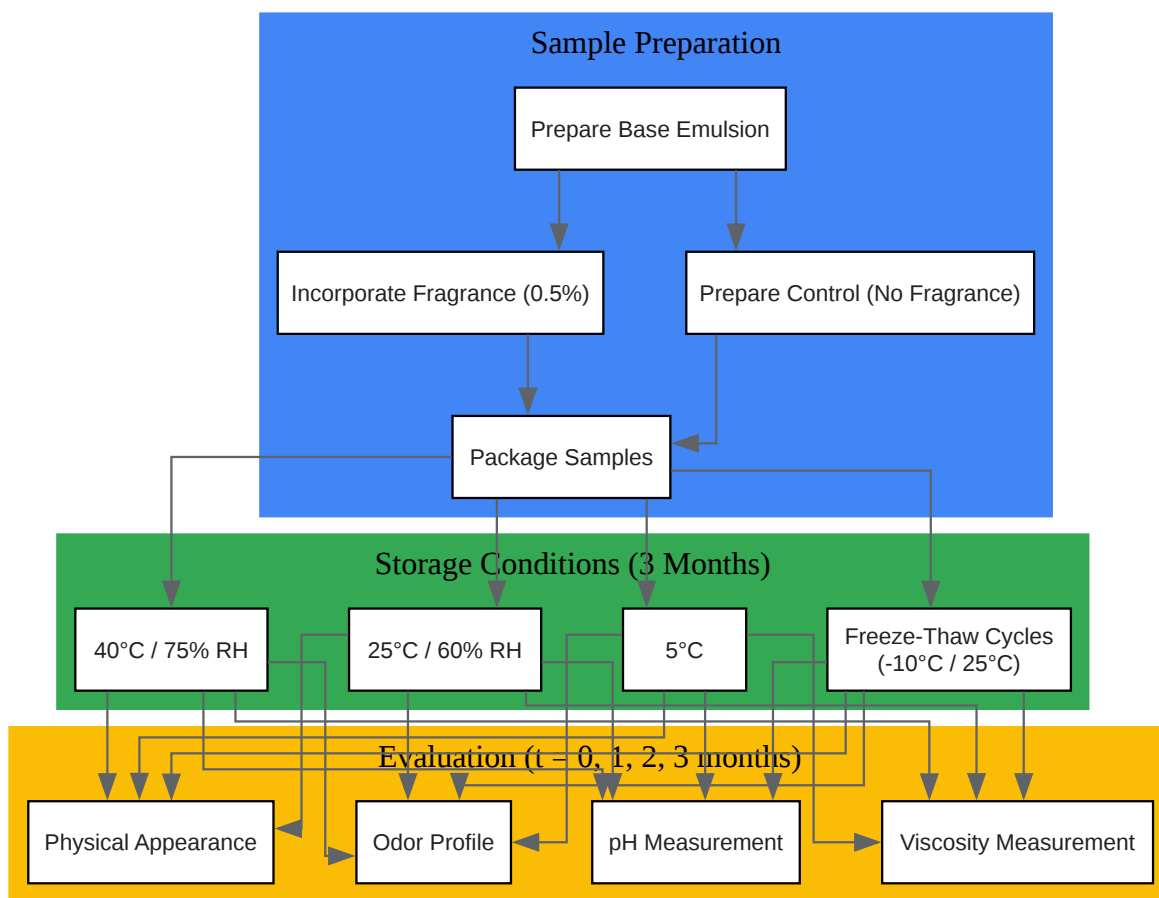
Objective: To assess the longevity and odor profile of a fragrance on fabric over time.

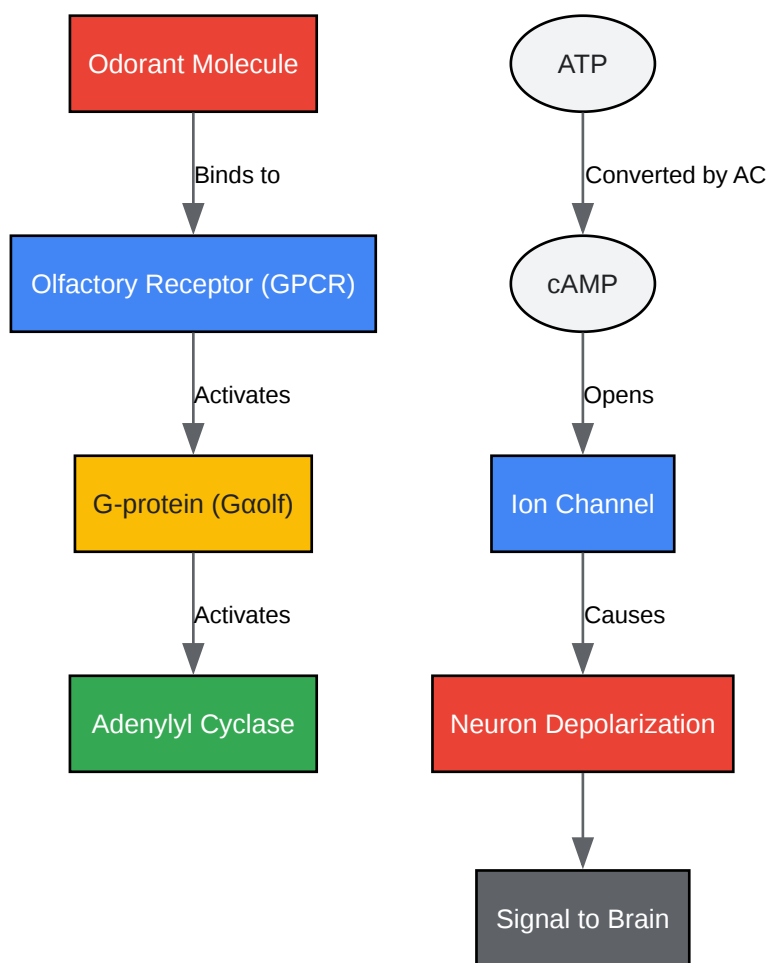
Methodology:

- Panelist Selection and Training:
 - Select a panel of 10-15 individuals screened for normal olfactory acuity.
 - Train panelists on the use of a labeled magnitude scale (e.g., 0-100) for rating odor intensity and on a standardized lexicon of odor descriptors.
- Sample Preparation:
 - Prepare identical fabric swatches (e.g., 10x10 cm cotton).
 - In a controlled environment, apply a standardized amount (e.g., 0.1 mL) of a 1% solution of the fragrance ingredient in ethanol to the center of each swatch.

- Prepare an unscented swatch as a control.
- Evaluation Protocol:
 - Place each swatch in a separate, sealed, and odorless container.
 - Present the swatches to the panelists in a randomized order at specified time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours) after application.
 - Panelists open the container, sniff the swatch, and rate the overall odor intensity on the labeled magnitude scale.
 - Panelists also provide descriptive terms for the perceived odor.
- Data Analysis:
 - Calculate the mean odor intensity scores for each fragrance at each time point.
 - Plot the mean intensity scores over time to generate a substantivity curve for each fragrance.
 - Analyze the frequency of use of different odor descriptors at each time point to assess changes in the odor profile over time.







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